An In-depth Technical Guide to 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde: Molecular Structure, Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde: Molecular Structure, Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbaldehyde and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities and as pivotal intermediates in the synthesis of complex therapeutic agents. This technical guide focuses on a specific, functionally rich derivative: 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde. We will provide a comprehensive analysis of its molecular characteristics, a detailed protocol for its synthesis, and explore the therapeutic promise suggested by its structural motifs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutics.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any compound is a thorough characterization of its molecular structure and properties.
Molecular Structure
1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde is a multi-substituted indole derivative. Its structure is composed of a core indole ring system, which is a bicyclic structure consisting of a fused benzene and pyrrole ring. The key functionalizations are:
-
A benzyl group (a benzene ring attached to a methylene group) substituted at the N1 position of the indole ring.
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Two methoxy groups (-OCH₃) at the C4 and C6 positions of the benzene portion of the indole ring.
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A carbaldehyde group (-CHO) at the C3 position of the pyrrole ring.
The molecular formula for this compound is C₁₈H₁₇NO₃ .
Caption: Molecular Structure of 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde.
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions, and analytical characterization. Based on its molecular formula (C₁₈H₁₇NO₃), the molecular weight of 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde is calculated to be 295.33 g/mol .
| Component | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 18 | 12.01 | 216.18 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Total | 295.33 |
Synthesis Protocol
The synthesis of 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde can be strategically approached in a two-step process starting from 4,6-dimethoxy-1H-indole. This involves the N-benzylation of the indole core, followed by formylation at the C3 position.
Step 1: N-benzylation of 4,6-dimethoxy-1H-indole
The introduction of the benzyl group at the nitrogen atom of the indole ring is a crucial first step. A common and effective method for N-alkylation of indoles involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[1][2]
Materials:
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4,6-dimethoxy-1H-indole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide
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Anhydrous N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-dimethoxy-1H-indole (1.0 equivalent).
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Dissolve the indole in anhydrous DMF.
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Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) in small portions.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
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Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 1-benzyl-4,6-dimethoxy-1H-indole.
Step 2: Vilsmeier-Haack Formylation of 1-benzyl-4,6-dimethoxy-1H-indole
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[3][4][5] The reaction typically proceeds with high regioselectivity at the C3 position of the indole ring.
Materials:
-
1-benzyl-4,6-dimethoxy-1H-indole (from Step 1)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
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Crushed ice
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Saturated sodium carbonate (Na₂CO₃) solution
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Dichloromethane (DCM) or ethyl acetate for extraction
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization (optional)
Procedure:
-
In a flask, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
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In a separate flask, dissolve 1-benzyl-4,6-dimethoxy-1H-indole in anhydrous DMF.
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Add the indole solution to the freshly prepared Vilsmeier reagent.
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Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow and careful addition of a saturated Na₂CO₃ solution until the pH is alkaline.
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If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like DCM or ethyl acetate.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Caption: Synthetic workflow for 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde.
Applications in Drug Development
The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a wide range of biological targets.[6] The specific substitutions on 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde suggest several avenues for its potential therapeutic application.
Role of Methoxy Substituents
Methoxy groups on the indole ring are known to enhance the electron-donating nature of the ring system, which can influence the molecule's reactivity and biological activity. Methoxy-substituted indole derivatives have been reported to exhibit a variety of pharmacological properties, including:
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Anticancer Activity: The presence of methoxy groups has been associated with antiproliferative effects in various cancer cell lines.
-
Antioxidant Properties: Methoxy-substituted indoles have shown potential as antioxidants, which can be beneficial in conditions associated with oxidative stress.[7]
-
Antimicrobial and Antifungal Activity: Certain methoxy-indole derivatives have demonstrated efficacy against various bacterial and fungal strains.
The Significance of the 1-Benzyl and 3-Carbaldehyde Groups
The N-benzyl group can enhance the lipophilicity of the molecule, potentially improving its cell permeability and pharmacokinetic profile. The 3-carbaldehyde group is a versatile functional handle that can be readily modified to generate a diverse library of derivatives. For example, it can undergo condensation reactions to form Schiff bases, which are known to possess a wide range of biological activities.[8]
Conclusion
1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde is a compound of significant interest for medicinal chemists and drug development professionals. Its well-defined molecular structure and calculable molecular weight provide a solid foundation for its synthesis and characterization. The outlined two-step synthesis, involving N-benzylation and Vilsmeier-Haack formylation, offers a reliable pathway to obtain this molecule. The presence of methoxy, benzyl, and carbaldehyde functionalities suggests a high potential for this compound and its future derivatives to exhibit valuable biological activities, making it a promising scaffold for the development of new therapeutic agents. Further investigation into its pharmacological profile is warranted.
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